ChrA is classified as a chromate transporter and belongs to the family of membrane proteins that facilitate ion transport across cellular membranes. It is primarily found in the cytoplasmic membrane of Pseudomonas aeruginosa, a bacterium known for its adaptability to various environmental stresses, including heavy metal exposure. The chrA gene is located on plasmid pUM505, which contributes to the organism's ability to survive in contaminated environments.
The synthesis of ChrA protein can be studied through various biochemical techniques, including ribosome profiling and mass spectrometry. Ribosome profiling allows researchers to quantify translation rates and understand how mRNA sequence features influence protein synthesis. The process involves:
Additionally, methods such as pulsed stable isotope labeling by amino acids in cell culture (pSILAC) can be used to track newly synthesized proteins, including ChrA, by incorporating isotopically labeled amino acids into growing cells.
ChrA protein is characterized by its hydrophobic nature, with multiple transmembrane domains that facilitate its function as a transporter. Structural analysis indicates that ChrA contains essential residues located within its N-terminal half, which are crucial for its chromate transport activity. Mutational studies have shown that alterations in these regions significantly affect the protein's ability to extrude chromate ions from the cell.
The three-dimensional structure of ChrA can be modeled based on homologous proteins, revealing a typical fold for membrane transporters that includes:
ChrA mediates the efflux of chromate ions through a series of chemical reactions that involve:
This process is energy-dependent, likely utilizing proton motive force or ATP hydrolysis to drive transport against concentration gradients.
The mechanism of action for ChrA involves several key steps:
Research indicates that mutations affecting key residues within ChrA can significantly impair its function, underscoring the importance of these residues in maintaining proper transport activity.
ChrA protein exhibits several notable physical and chemical properties:
These properties are critical for its function as a membrane transporter and influence its interactions with chromate ions.
The study of ChrA has significant applications in various scientific fields:
The discovery of ChrA originated from investigations into plasmid-mediated chromate resistance in bacteria. Initial studies in the late 1980s identified the chrA gene on plasmid pUM505 in P. aeruginosa, with sequencing revealing a 416-amino-acid hydrophobic protein predicted to contain multiple transmembrane segments (TMS) [8]. Functional characterization in the 1990s demonstrated that ChrA confers resistance not through chromate reduction but via energy-dependent efflux. Using inverted membrane vesicles from P. aeruginosa, researchers proved ChrA mediates the exchange of chromate ions for protons (CrO₄²⁻/H⁺ antiport), establishing its role as a secondary transporter [2].
Mutational analysis pinpointed essential residues for ChrA function. In P. aeruginosa, conserved glycine residues (e.g., G128, G132) in cytoplasmic loops and transmembrane domains were critical, with mutations causing complete loss of resistance [8]. Topological studies using PhoA/LacZ fusions in Ralstonia metallidurans (then Alcaligenes eutrophus) initially suggested a 10-TMS structure with N- and C-termini located intracellularly [2]. This model was later refined, revealing an unusual bidomain architecture in long-chain ChrA (LCHR) proteins: an N-terminal domain with ~4 TMS and a C-terminal domain with ~6 TMS, likely originating from an ancient gene duplication event [1].
Table 1: Key Milestones in ChrA Characterization
Year | Organism | Key Finding | Methodology |
---|---|---|---|
1990 | P. aeruginosa | Identification of chrA on plasmid pUM505 | Plasmid sequencing and deletion analysis [8] |
1998 | Multiple bacteria | Proposal of CHR superfamily; bidomain structure prediction | Phylogenetic analysis, hydropathy profiling [2] |
2004 | P. aeruginosa | Identification of essential glycine residues (G128, G132) | Random mutagenesis and chromate susceptibility testing [8] |
2007 | Diverse prokaryotes | Confirmation of LCHR bidomains via phylogenetic clustering | Domain-splitting alignment and tree reconstruction [1] |
2015 | Corynebacterium diphtheriae | Crystal structure of ChrA regulator (unrelated efflux ChrA) | X-ray crystallography (1.8 Å resolution) [6] |
ChrA-mediated efflux is a primary defense against chromium toxicity. Cr(VI) enters cells via sulfate transporters due to structural similarity (SO₄²⁻ analog), where it undergoes reduction to Cr(III), generating reactive oxygen species (ROS) and causing DNA damage. ChrA minimizes intracellular accumulation by coupling chromate extrusion to the proton gradient. This energy dependence was demonstrated using protonophores like carbonyl cyanide m-chlorophenyl hydrazone (CCCP), which abolishes ChrA activity in vesicles [2]. The kinetic parameters show high specificity for chromate over sulfate, with Km values for chromate typically in the micromolar range.
The regulatory mechanisms governing chrA expression enhance bacterial survival under metal stress. In many bacteria, chrA is co-transcribed with regulatory genes like chrB (a transcriptional activator) and chrC (a superoxide dismutase). Chromate binding to ChrB induces conformational changes, enabling its binding to the chrA promoter and upregulating efflux capacity [9]. This operon structure simultaneously addresses ionic toxicity (via efflux) and oxidative stress (via SOD). In Stenotrophomonas maltophilia, chrA resides in the rpoEc-chrR-chrA operon, linking chromate resistance to superoxide tolerance and β-lactam susceptibility through a novel regulatory circuit involving membrane lipid modification genes [9].
Critically, ChrA contributes to co-selection of antibiotic resistance. Genomic analyses reveal chrA frequently co-locates with antibiotic resistance genes (ARGs) and disinfectant resistance genes (DRGs) on plasmids and chromosomes. In E. coli and Salmonella from poultry farms, chrA statistically correlates with sul (sulfonamide resistance), tet (tetracycline resistance), and blaTEM (β-lactamase) genes [5]. This occurs via:
Table 2: Mechanisms of Chromate Resistance Mediated by ChrA and Associated Genes
Mechanism | Key Components | Biological Function | Genetic Context |
---|---|---|---|
Efflux | ChrA (membrane transporter) | PMF-driven CrO₄²⁻/H⁺ antiport | Often chrBA or chrCAB operons |
Regulation | ChrB (transcriptional activator) | Chromate-sensing transcriptional activation | Adjacent to chrA |
Oxidative stress mitigation | ChrC (superoxide dismutase) | Detoxification of Cr(VI)-induced ROS | Co-transcribed with chrA in some systems |
Co-resistance | Plasmid-borne chrA with ARGs/DRGs | Simultaneous selection under metal/antibiotic pressure | MGEs (plasmids, transposons, integrons) |
The CHR superfamily exhibits broad phylogenetic distribution, encompassing two major families: long-chain ChrA (LCHR) proteins (~400 residues, bidomain) and short-chain ChrA (SCHR) proteins (~200 residues, single domain). Phylogenetic analysis of 135 CHR homologs revealed LCHR proteins likely evolved via gene fusion of ancestral SCHR-encoding genes, though secondary fission/fusion events occurred later [1]. Among prokaryotes:
Eukaryotic ChrA-like proteins are increasingly recognized. The fungus Penicillium janthinellum P1, isolated from chromium-contaminated marine sediments, harbors chrA homologs critical for its exceptional Cr(VI) tolerance (up to 400 mg/L). Genomic analysis revealed its chrA resides within a metal resistance gene cluster distinct from bacterial operons, featuring unique flanking sequences encoding ABC transporters and superoxide dismutases [10]. Unlike bacterial ChrA, fungal versions may function in vacuolar sequestration or redox modulation alongside efflux.
Table 3: Taxonomic Distribution of ChrA Homologs
Domain/Group | Representative Organisms | Protein Type | Genetic Context |
---|---|---|---|
Bacteria | Pseudomonas aeruginosa, Ralstonia metallidurans, Alcaligenes eutrophus | LCHR (bidomain) | chrBAC operons; plasmids (pUM505, pMOL28) |
Bacteria | Bacillus subtilis | SCHR (monodomain: YwrA, YwrB) | Tandem genes (ywrA-ywrB) with overlapping ORFs |
Archaea | Methanococcus jannaschii | LCHR | Chromosomal; no linked regulatory genes |
Fungi | Penicillium janthinellum P1 | LCHR-like | Chromosomal cluster with ABC transporters, SODs [10] |
Cyanobacteria | Synechococcus sp. | SCHR (SrpC) | Sulfur-regulated; distinct from resistance-associated chrA |
The evolutionary trajectory of CHR proteins involves both vertical inheritance and horizontal gene transfer (HGT). While core domains are conserved, sequence divergence splits LCHR N-terminal and C-terminal domains into distinct phylogenetic clusters, supporting intragenic duplication. The close similarity between B. subtilis YwrA/YwrB suggests a later gene duplication event independent of the primordial fusion giving rise to LCHR [1] [2]. Environmental selection pressures, particularly from anthropogenic chromium pollution, continue to shape the distribution and diversification of chrA genes across ecosystems.
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